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An Application Note on Rapid Thermal Annealing for Nickel Monosilicide (NiSi) Formation

Introduction
Nickel monosilicide (NiSi) has emerged as a critical material in the microelectronics industry,

particularly for forming low-resistance contacts on source/drain and gate regions in advanced

CMOS devices.[1][2] Compared to its predecessors like titanium silicide (TiSi₂) and cobalt

silicide (CoSi₂), NiSi offers significant advantages, including a lower formation temperature,

reduced silicon consumption, and the absence of detrimental narrow-line effects.[1][3][4] Rapid

Thermal Annealing (RTA) is the preferred method for NiSi formation due to its ability to provide

precise, rapid heating cycles. This minimizes the thermal budget, allowing for the selective

formation of the desired low-resistivity NiSi phase while preventing the nucleation of the highly

resistive NiSi₂ phase and limiting dopant redistribution.[2][5]

This application note provides a detailed overview of the principles and protocols for forming

high-quality NiSi thin films using RTA. It is intended for researchers and engineers in materials

science and semiconductor device fabrication.

Principles of Nickel Silicide Formation via RTA
The formation of nickel silicide is a solid-state reaction between a thin nickel film and a silicon

substrate. The reaction proceeds through a sequence of phases as the temperature increases.

The primary phases of interest are:

Nickel-rich Silicides (e.g., Ni₂Si): This is typically the first phase to form at low temperatures,

around 250-350°C.[6] It has a higher resistivity than NiSi.
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Nickel Monosilicide (NiSi): This is the desired phase, possessing very low resistivity (around

10.5–18 μΩ-cm).[7] It forms at moderate temperatures, typically in the range of 350-550°C.

[5][8]

Nickel Disilicide (NiSi₂): This high-resistivity phase nucleates at higher temperatures,

generally above 700°C.[2][4] Its formation is undesirable as it significantly increases contact

resistance.

The key to a successful silicidation process is to provide enough thermal energy to completely

convert the initial nickel film to the NiSi phase without over-annealing, which would lead to the

formation of NiSi₂ or cause morphological degradation of the film through agglomeration.[9][10]

RTA provides the necessary process control to navigate this narrow thermal window effectively.

A two-step RTA process is often employed to gain better control over the final film quality.[1][6]

Experimental Protocols
A successful NiSi formation process involves careful substrate preparation, high-quality film

deposition, and precisely controlled annealing, followed by thorough characterization.

Protocol 1: Substrate Preparation (Si Wafer Cleaning)
The quality of the interface between the nickel film and the silicon substrate is critical. Any

native oxide or contamination can impede the silicidation reaction.[7]

Initial Degreasing: Perform a standard solvent clean using acetone, followed by methanol or

isopropanol, and rinse with deionized (DI) water.

RCA Clean: Execute a standard RCA cleaning procedure to remove organic and metallic

contaminants.

Native Oxide Removal (HF Dip): Immediately before loading the wafers into the deposition

system, perform a dilute hydrofluoric acid (HF) dip (e.g., 2% HF solution for 60 seconds) to

strip the native silicon dioxide layer.

Final Rinse and Dry: Rinse the wafers thoroughly with DI water and dry them using a

nitrogen gun.
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Protocol 2: Nickel (Ni) Film Deposition
System Loading: Immediately transfer the cleaned Si wafers into a high-vacuum deposition

system to minimize re-oxidation of the silicon surface.

Deposition Method: Deposit a thin film of nickel (e.g., 10-30 nm) using a physical vapor

deposition (PVD) technique such as e-beam evaporation or magnetron sputtering.[3][5][11]

Deposition Parameters:

Base Pressure: < 5 x 10⁻⁷ Torr.

Deposition Rate: 0.5 - 2 Å/s.

Substrate Temperature: Room temperature.

Protocol 3: Two-Step Rapid Thermal Annealing (RTA)
A two-step anneal is recommended for achieving a uniform, single-phase NiSi film with a

smooth interface.[1]

First RTA (Ni-rich Silicide Formation):

Place the Ni-coated wafer into the RTA chamber.

Purge the chamber with high-purity nitrogen (N₂) gas.[1]

Anneal Parameters: Heat the wafer to a temperature between 250°C and 350°C for 30-60

seconds.[6] This step consumes the nickel film to form a nickel-rich silicide, primarily Ni₂Si.

Selective Etching:

After the first RTA, remove the wafer from the chamber.

Submerge the wafer in a selective wet etching solution to remove the unreacted nickel

without affecting the newly formed silicide. A common etchant is a piranha solution

(H₂SO₄:H₂O₂ = 3:1 or 4:1) at room temperature or slightly elevated temperatures.[3][11]

Rinse thoroughly with DI water and dry with nitrogen.
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Second RTA (NiSi Transformation):

Return the wafer to the RTA chamber.

Purge again with high-purity N₂.

Anneal Parameters: Heat the wafer to a higher temperature, typically between 400°C and

550°C, for 30-60 seconds. This step transforms the Ni₂Si phase into the low-resistivity NiSi

phase.[6]

Protocol 4: Film Characterization
Sheet Resistance (Rs): Use a four-point probe to measure the sheet resistance of the

formed silicide film. A low and uniform Rs value across the wafer indicates successful

formation of the NiSi phase.[8]

Phase Identification: Employ X-ray Diffraction (XRD) to identify the crystalline phases

present in the film. The presence of NiSi peaks and the absence of Ni, Ni₂Si, or NiSi₂ peaks

confirm the desired outcome.[1][8]

Morphology and Thickness: Use Scanning Electron Microscopy (SEM) for surface

morphology analysis and cross-sectional Transmission Electron Microscopy (TEM) to

measure the film thickness and examine the quality of the silicide/Si interface.[1][8]

Surface Roughness: Utilize Atomic Force Microscopy (AFM) to quantify the surface

roughness of the NiSi film.[12]

Data Presentation
The following tables summarize typical parameters and resulting properties for NiSi formation.

Table 1: RTA Parameters and Resulting Nickel Silicide Phases
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RTA Temperature
Range (°C)

Typical Anneal
Time (s)

Predominant
Silicide Phase(s)
Formed

Reference(s)

200 - 300 7 - 60
Ni₂Si (sometimes with

unreacted Ni)
[5]

300 - 400 7 - 60 Ni₂Si + NiSi [5]

400 - 600 30 - 90
NiSi (low-resistivity

phase)
[5][8][11]

> 700 30+
NiSi₂ (high-resistivity

phase)
[4][7]

Table 2: Electrical and Physical Properties of Nickel Silicides

Property Ni₂Si NiSi NiSi₂ Reference(s)

Resistivity

(μΩ·cm)
~25-35 ~10.5 - 18 ~35-50 [4][5][7]

Sheet

Resistance

(Ω/sq) for ~20nm

film

Higher Low High [3][7]

Si Consumption

(nm Si per nm

Ni)

~1.37 ~1.84 ~3.6 [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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